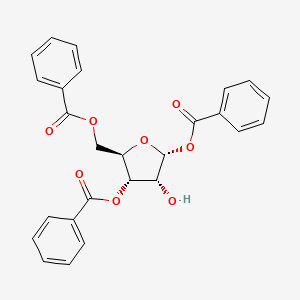

1,3,5-三-O-苯甲酰基-α-D-呋喃核糖

描述

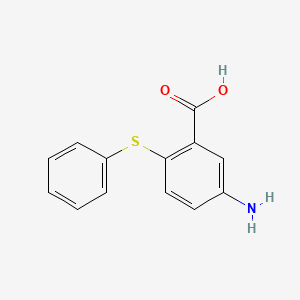

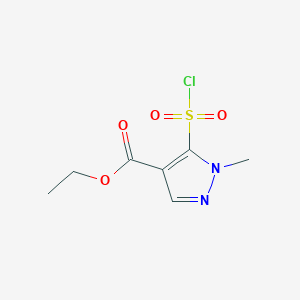

1,3,5-三-O-苯甲酰基-α-D-呋喃核糖是核糖的衍生物,核糖是一种天然存在的糖。该化合物以在呋喃核糖环上连接三个苯甲酰基为特征。 它通常用于有机合成,并作为制备各种核苷类似物的中间体 .

科学研究应用

1,3,5-三-O-苯甲酰基-α-D-呋喃核糖广泛用于科学研究,特别是在化学和生物学领域。它的一些应用包括:

核苷类似物的合成: 它作为合成核苷类似物的中间体,核苷类似物用于抗病毒和抗癌治疗。

碳水化合物化学研究: 它被用作模型化合物来研究核糖衍生物的反应性和性质.

生物偶联: 它用于制备用于各种生物医学应用的生物偶联物.

作用机制

1,3,5-三-O-苯甲酰基-α-D-呋喃核糖的作用机制主要与其作为核苷类似物合成的中间体有关。这些类似物可以通过掺入 DNA 链并导致链终止来抑制 DNA 合成。 这种机制在抗病毒和抗癌治疗中特别有用 .

类似化合物:

- 1,2,3-三-O-苯甲酰基-α-D-呋喃核糖

- 1,3,5-三-O-乙酰基-α-D-呋喃核糖

- 1,3,5-三-O-对甲氧基苯甲酰基-α-D-呋喃核糖

比较: 1,3,5-三-O-苯甲酰基-α-D-呋喃核糖由于苯甲酰基的存在而独一无二,苯甲酰基提供了特定的反应性和稳定性。 与乙酰基和甲氧基苯甲酰基对应物相比,苯甲酰基具有不同的空间位阻和电子性质,使其适合特定合成应用 .

生化分析

Biochemical Properties

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, which facilitate the transfer of sugar moieties to nucleobases, forming nucleosides. These interactions are essential for the formation of nucleotides, which are the building blocks of DNA and RNA .

Cellular Effects

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influences various cellular processes by serving as a precursor for nucleoside synthesis. It impacts cell function by contributing to the synthesis of nucleotides, which are vital for DNA replication and repair, RNA transcription, and protein synthesis. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the availability of nucleotides .

Molecular Mechanism

At the molecular level, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose exerts its effects through its interactions with enzymes involved in nucleoside synthesis. It binds to nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases. This process is critical for the formation of nucleotides, which are essential for various cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its significance in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature, but it can degrade when exposed to oxidizing agents and heat. Long-term studies have shown that the compound maintains its efficacy in nucleoside synthesis, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose vary with different dosages in animal models. At lower doses, the compound effectively contributes to nucleoside synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential toxicity to organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is involved in metabolic pathways related to nucleoside synthesis. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the formation of nucleotides. These metabolic pathways are essential for maintaining cellular functions, including DNA replication, RNA transcription, and protein synthesis .

Transport and Distribution

Within cells and tissues, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where nucleoside synthesis occurs. The compound’s distribution is crucial for its role in modulating cellular processes .

Subcellular Localization

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound is available in the right cellular compartments for nucleoside synthesis .

准备方法

合成路线和反应条件: 1,3,5-三-O-苯甲酰基-α-D-呋喃核糖可以通过α-D-呋喃核糖的苯甲酰化合成。该过程通常涉及α-D-呋喃核糖与苯甲酰氯在碱(如吡啶)存在下的反应。 反应在无水条件下进行,以防止水解 .

工业生产方法: 1,3,5-三-O-苯甲酰基-α-D-呋喃核糖的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 然后使用重结晶或色谱等技术纯化产物 .

化学反应分析

反应类型: 1,3,5-三-O-苯甲酰基-α-D-呋喃核糖会发生各种化学反应,包括:

水解: 苯甲酰基可以在酸性或碱性条件下水解,生成α-D-呋喃核糖。

常用试剂和条件:

水解: 酸性或碱性条件,如盐酸或氢氧化钠。

取代: 在催化剂存在下,胺或醇等亲核试剂.

主要产物:

水解: α-D-呋喃核糖。

相似化合物的比较

- 1,2,3-Tri-O-benzoyl-a-D-ribofuranose

- 1,3,5-Tri-O-acetyl-a-D-ribofuranose

- 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose

Comparison: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is unique due to the presence of benzoyl groups, which provide specific reactivity and stability. Compared to its acetyl and methoxybenzoyl counterparts, the benzoyl groups offer different steric and electronic properties, making it suitable for specific synthetic applications .

属性

IUPAC Name |

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-PIXQIBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294785 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22224-41-5 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose in nucleoside chemistry?

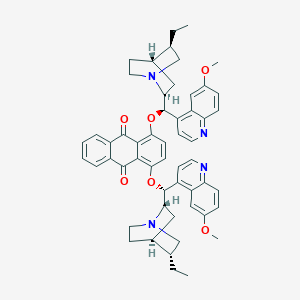

A: 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial starting material in synthesizing various modified nucleosides. These modified nucleosides, including those with 2'-C-branching or fluorinated sugars, are important for developing antiviral and anticancer agents. [, , , , ]

Q2: Can you provide an example of how 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is used to synthesize a specific nucleoside?

A: Certainly. One example is the synthesis of Clofarabine and its α-isomer. Researchers utilized 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose as a starting point to create 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-α-D-ribofuranose. This intermediate was then subjected to bromination and coupled with 2-chloroadenine, ultimately yielding Clofarabine and its α-isomer after deprotection steps. []

Q3: The synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides utilizes 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose. Could you elaborate on the key steps involved?

A: The process involves converting 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose to 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose in three steps. This compound is then transformed into 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide, a versatile intermediate. Reacting this bromide with silylated pyrimidines yields the desired 2'-C-β-trifluoromethyl pyrimidine ribonucleoside precursors. []

Q4: How does the stereochemistry of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influence nucleoside synthesis?

A: The alpha configuration of the anomeric center in 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a critical role in achieving stereoselectivity during nucleoside synthesis. For instance, when reacted with silylated pyrimidines in the presence of HgO/HgBr2, the reaction preferentially yields β-anomers of the target nucleosides. []

Q5: Are there alternative synthetic routes to access 2'-C-branched ribonucleosides?

A: Yes, researchers have developed a shorter, more flexible approach using 1,3,5-tri-O-benzoyl-α-d-ribofuranose. This five-step method involves oxidizing the free hydroxyl group, followed by stereoselective alkylation at the 2-position. Subsequent coupling with nucleobases and deprotection yield the desired 2'-C-branched ribonucleosides. []

Q6: What is the significance of developing [18F]-labeled nucleosides like [18F]FMAU?

A: [18F]-labeled nucleosides are valuable tools in positron emission tomography (PET) imaging. For example, [18F]FMAU is used to visualize HSV1-tk reporter gene expression, aiding in monitoring gene therapy efficacy. [, ]

Q7: How has the synthesis of [18F]FMAU been improved using a novel precursor?

A: Instead of multi-step conventional methods, researchers developed a direct fluorination approach using a novel 2′-methylsulfonyl-3′,5′-O-tetrahydropyranyl-N3-Boc-5-methyl-1-β-D-ribofuranosiluracil precursor. This method enables faster and more efficient radiosynthesis of [18F]FMAU, facilitating its clinical application. []

Q8: What analytical techniques are typically used to characterize synthesized nucleosides?

A: Synthesized nucleosides are commonly characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques provide comprehensive information about the compound's structure and purity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

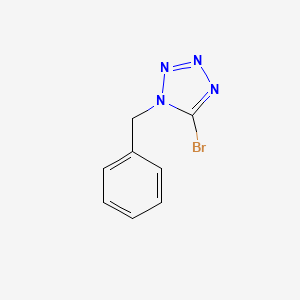

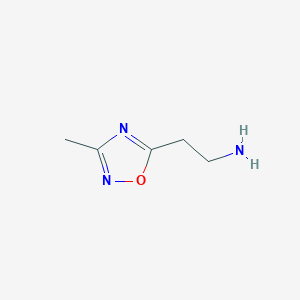

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)